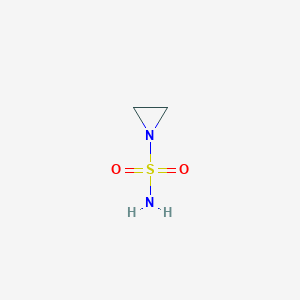
Aziridine-1-sulfonamide
Overview
Description
Synthesis Analysis
Aziridine-based multicomponent polymerization has been reported as a method for synthesizing diverse structures. Bis (N-sulfonyl aziridine) polymerizes with diol and anhydride efficiently in the presence of 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), producing linear poly(sulfonamide ester)s with diverse ester building blocks . Graft poly(sulfonamide ester)s are facilely synthesized using bis(anhydride) and alcohol as the monomers .Molecular Structure Analysis
Aziridine is a three-membered ring in organic chemistry, also referred to as azaethylene or ethylenimine . Structure-wise, aziridines are similar to epoxides by replacing the oxygen atom with a nitrogen atom .Chemical Reactions Analysis
Aziridine is a highly reactive strained ring that allows the synthesis of diverse small molecules . The carboxylic ester groups of poly(sulfonamide ester)s can be hydrolyzed under alkaline conditions to give bis(sulfonamide alcohol), which readily converts to the bis(N-sulfonyl aziridine) monomer by two-step reactions .Physical And Chemical Properties Analysis
The synthesized polymers from aziridine-based multicomponent polymerization are thermally stable with a decomposition temperature at 5% weight loss (Td,5%) up to 336 °C .Scientific Research Applications
Synthesis and Ring-Opening of Aziridines
Catalytic Formation of Aziridines : Aziridine-1-sulfonamide derivatives are synthesized through catalytic methods. For example, Dauban and Dodd (2000) demonstrate the synthesis of cyclic sulfonamides via intramolecular copper-catalyzed reaction of unsaturated iminoiodinanes. This process involves the formation of aziridines, which can be opened by various nucleophiles to produce substituted cyclic sulfonamides (Dauban & Dodd, 2000).
Rhodium-Catalyzed Aziridination : Padwa et al. (2004) explored the rhodium(II)-catalyzed aziridination of allyl-substituted sulfonamides and carbamates, achieving the formation of bicyclic aziridines. This method exhibits excellent yield and selective ring opening of the aziridine ring (Padwa, Flick, Leverett & Stengel, 2004).
Polymer Synthesis
- Polymerization of Aziridines : Rieger, Manhart, and Wurm (2016) reported the living anionic polymerization of aziridines, including sulfonamide-activated aziridines, to create multihydroxy polyamines. These polymers can be selectively deprotected to release polyamine or polyol structures, indicating potential applications in material science and polymer chemistry (Rieger, Manhart & Wurm, 2016).
Future Directions
properties
IUPAC Name |
aziridine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2S/c3-7(5,6)4-1-2-4/h1-2H2,(H2,3,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZMQMJVTXBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aziridine-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



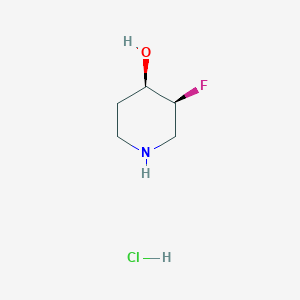
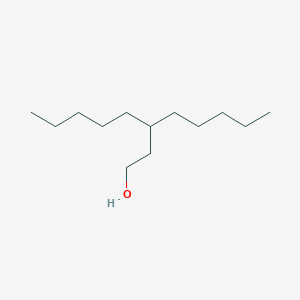



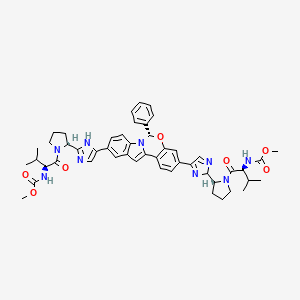
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B3103584.png)
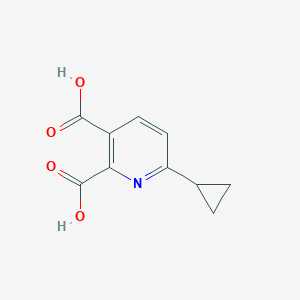

![4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3103608.png)

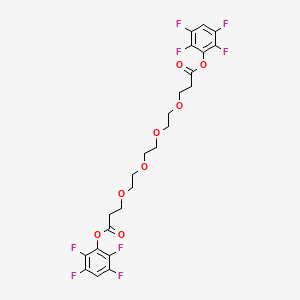

![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3103633.png)